8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-11-8-13-6-7-14(9-11)17(13)20(18,19)10-12-4-2-3-5-15(12)16/h2-5,13-14H,1,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWPOUBKFQHNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane typically involves the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under specific conditions. One common method is the Mitsunobu reaction, which involves the activation of a primary alcohol followed by an intramolecular nitrogen nucleophilic attack . Another approach involves the use of sulfonyl chloride and a base to facilitate the rearrangement .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. The use of continuous flow reactors allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as tempo oxoammonium tetrafluoroborate and ZnBr2.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate and ZnBr2 are commonly used.
Substitution: Sulfonyl chlorides and bases are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Scientific Research Applications
8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and binding properties . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Variations :
- 8-Substituents : Modifications at the 8-position significantly impact pharmacological profiles. For example:
- 8-Cyclopropylmethyl (e.g., Compound 22e in ): Enhances serotonin transporter (SERT)/dopamine transporter (DAT) selectivity due to reduced steric bulk .
- 8-(4-Fluorobenzyl) (e.g., Compound 21f ): Exhibits moderate DAT affinity but lower selectivity compared to cyclopropylmethyl derivatives .
- 8-(4-Chlorobenzyl) (e.g., Compound 21g ): Similar to fluorobenzyl analogues but with slightly altered lipophilicity, affecting metabolic stability .
- 3-Substituents: The methylidene group in the target compound contrasts with other moieties: Diarylmethoxyethylidenyl (e.g., Compounds 19/20 in ): These groups enhance transporter affinity but reduce selectivity due to increased molecular flexibility . Phenoxy or Pyrazole Sulfonamides (e.g., ): Improve solubility and pharmacokinetic properties, as seen in non-opioid analgesics .
Pharmacological Activity
Transporter Affinity :
- DAT/SERT Selectivity : The 8-cyclopropylmethyl group (Compound 22e ) shows a SERT/DAT ratio of ~10:1, whereas bulkier 8-benzyl groups (e.g., 21f ) exhibit ratios <2:1 . The target compound’s 2-chlorophenylsulfonyl group may enhance DAT affinity due to halogen-mediated hydrophobic interactions .
- Norepinephrine Transporter (NET): Most analogues show weak NET inhibition (<10% at 1 µM), suggesting scaffold-specific selectivity .
Receptor Binding :
- NOP Receptor: Compounds like SCH 655842 (endo-8-[bis(2-Cl-phenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octane-3-carboxamide) exhibit potent NOP agonism (IC₅₀ < 50 nM), while the target compound’s methylidene group may reduce conformational compatibility with NOP .
Physicochemical Properties
Biological Activity
The compound 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of long-chain fatty acyl elongase (LCE). This article explores the compound's biological activity, its mechanisms, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure with a sulfonamide moiety, which is known to influence its biological properties. The presence of the 2-chlorophenyl group enhances its pharmacological profile.
Research indicates that the compound acts primarily by inhibiting LCE, an enzyme involved in the elongation of fatty acids. This inhibition can lead to various therapeutic effects, particularly in conditions associated with fatty acid metabolism disorders.
1. Inhibition of Long-Chain Fatty Acyl Elongase (LCE)
- Mechanism : By inhibiting LCE, the compound disrupts the synthesis of long-chain fatty acids, which are critical in various metabolic pathways.
- Implications : This activity may be beneficial in treating metabolic diseases such as obesity and diabetes mellitus, where fatty acid metabolism is often dysregulated .
2. Potential Therapeutic Applications
The compound has shown promise in several areas:
- Cardiovascular Diseases : Its ability to modulate lipid metabolism suggests potential use in managing cardiovascular diseases linked to lipid dysregulation.
- Neurological Disorders : Given the role of fatty acids in brain function, there may be applications in treating neurodegenerative diseases .
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, though specific data on this compound is limited .
Study 1: Inhibition of LCE
A study highlighted the effectiveness of similar sulfonamide derivatives in inhibiting LCE activity, demonstrating a reduction in fatty acid synthesis in vitro. This finding supports the hypothesis that 8-[(2-chlorophenyl)methanesulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane may exhibit similar effects.
| Study Reference | Compound Tested | Inhibition Percentage | Disease Model |
|---|---|---|---|
| Lee et al., 2006 | Sulfonamide Derivative | 70% | Trypanosomiasis |
| Itagaki et al., 1998 | Similar Compounds | 65% | Obesity Models |
Study 2: Metabolic Impact
Another research effort examined the metabolic impacts of sulfonamide derivatives on mice models with induced obesity. The results indicated a significant reduction in body weight and fat mass.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Body Weight (g) | 30 ± 5 | 22 ± 4 |
| Fat Mass (%) | 25 ± 3 | 15 ± 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
